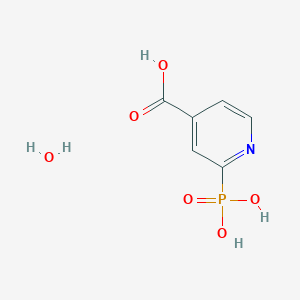
2-Phosphonopyridine-4-carboxylic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phosphonopyridine-4-carboxylic acid;hydrate is a chemical compound with the molecular formula C₆H₆NO₅P It is a derivative of pyridine, featuring both phosphonic acid and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphonopyridine-4-carboxylic acid;hydrate typically involves the phosphorylation of pyridine derivatives. One common method is the reaction of 4-carboxypyridine with a phosphonating agent such as phosphorus trichloride or phosphorus oxychloride in the presence of a base like triethylamine. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the hydrate form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Phosphonopyridine-4-carboxylic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted pyridine derivatives.
科学研究应用
2-Phosphonopyridine-4-carboxylic acid;hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or corrosion inhibitors.
作用机制
The mechanism of action of 2-Phosphonopyridine-4-carboxylic acid;hydrate involves its interaction with molecular targets through its phosphonic acid and carboxylic acid groups. These functional groups can form strong hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound may inhibit enzymes by binding to their active sites or alter the activity of proteins by modifying their structure.
相似化合物的比较
Similar Compounds
2-Phosphonopyridine-4-carboxylic acid: The anhydrous form of the compound.
4-Hydroxy-2-quinolones: Compounds with similar biological activities and synthetic applications.
Quinolines: Another class of heterocyclic compounds with diverse applications in medicinal chemistry.
Uniqueness
2-Phosphonopyridine-4-carboxylic acid;hydrate is unique due to the presence of both phosphonic acid and carboxylic acid groups in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
647032-05-1 |
|---|---|
分子式 |
C6H8NO6P |
分子量 |
221.10 g/mol |
IUPAC 名称 |
2-phosphonopyridine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H6NO5P.H2O/c8-6(9)4-1-2-7-5(3-4)13(10,11)12;/h1-3H,(H,8,9)(H2,10,11,12);1H2 |
InChI 键 |
MFYSKGGHIKFWNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)O)P(=O)(O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
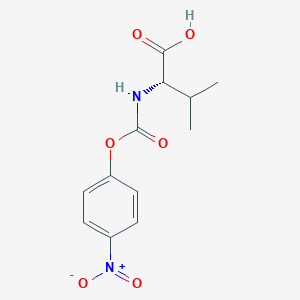
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
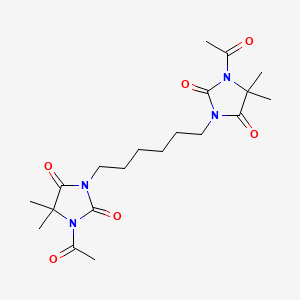
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
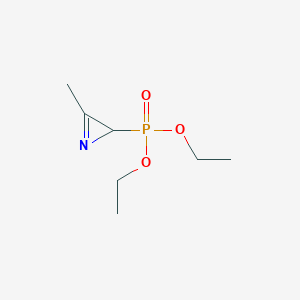
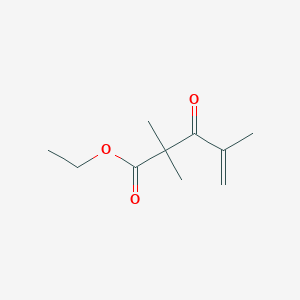
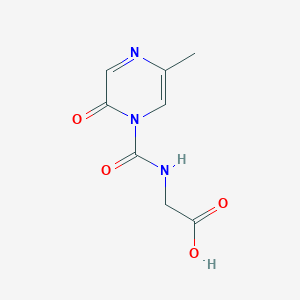
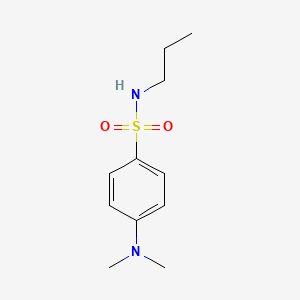
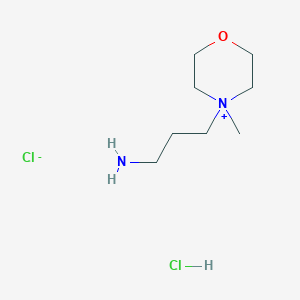
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
